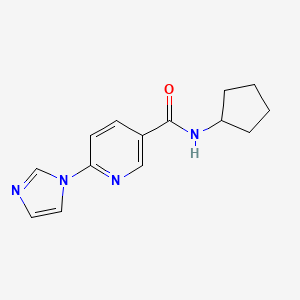
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and are implicated in various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent regulation of gene expression. This results in the downregulation of genes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. The compound also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, in the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of these proteins in disease. However, the compound has limited solubility and stability, which can affect its efficacy in vivo. Additionally, the high cost and complex synthesis method of N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide. One area of interest is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Another direction is the investigation of N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Finally, further research is needed to understand the role of BET proteins in various diseases and to identify biomarkers that can predict response to BET inhibitors.
Synthesemethoden
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide can be synthesized through a multistep process involving several chemical reactions. The synthesis method involves the coupling of an imidazole derivative with a pyridine carboxylic acid, followed by cyclization and further functionalization. The final product is obtained through purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. The compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(17-12-3-1-2-4-12)11-5-6-13(16-9-11)18-8-7-15-10-18/h5-10,12H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBIDNVQXFKJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)
![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)





![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)

![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)
![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)